3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
説明
特性
IUPAC Name |
3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3S/c1-29-10-7-8-13(14(9-10)30-2)26-19(28)18-17(25)15-16(21(22,23)24)11-5-3-4-6-12(11)27-20(15)31-18/h7-9H,3-6,25H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKOABBNVVHXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C(F)(F)F)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and implications for drug development.
- Molecular Formula : C21H20F3N3O3S
- Molecular Weight : 451.47 g/mol
- CAS Number : 626221-70-3
The compound primarily exhibits cholinesterase inhibitory activity, which is significant for treating neurodegenerative diseases like Alzheimer's disease (AD). The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enhances acetylcholine levels in the brain, improving cognitive function.
Inhibition Potency
Recent studies have shown that derivatives of this compound demonstrate:
- AChE IC50 : 0.131 µM (five times more potent than tacrine)
- BChE IC50 : 0.068 µM
These values indicate a strong potential for these compounds in managing AD by preventing the breakdown of acetylcholine and potentially blocking amyloid-beta aggregation .
Biological Activity Overview
The biological activities of 3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can be summarized as follows:
Case Studies
-
Cognitive Enhancement in Animal Models :
- In a rat model study, compounds similar to 3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide were shown to improve hippocampal-dependent working memory. This suggests that cholinesterase inhibitors can enhance cognitive functions in models of AD .
-
Molecular Docking Studies :
- Molecular docking analyses revealed that the compound binds effectively to both the catalytic active site and the peripheral anionic site of AChE. This dual binding capability is crucial for its mechanism as it not only inhibits enzyme activity but also prevents amyloid aggregation associated with AD pathology .
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Compounds with similar structures have been shown to exhibit promising anti-Aβ self-assembly properties alongside their cholinesterase inhibition capabilities.
- The structure-activity relationship (SAR) indicates that variations in the aliphatic ring size and functional groups significantly affect inhibitory potency against cholinesterases .
類似化合物との比較
Substituent Effects on Pharmacological Activity
- Anti-Plasmodial Activity : Compounds like KuSaSch105 (17d) (4-chlorophenyl, phenyl) and KuSaSch032 (9f) (2-chlorophenyl, 3-methylphenyl) exhibit potent antiplasmodial activity (IC₅₀: 0.12–0.34 µM), suggesting that lipophilic substituents (e.g., chloro, methyl) enhance binding to parasitic targets .
- Cytotoxicity : Compound 1 (3-chloro-2-methylphenyl, 5-oxo) demonstrates significant cytotoxicity against ovarian cancer cells (IC₅₀ < 5 µM), attributed to its halogenated aryl group and ketone functionality, which may induce apoptosis .
Physicochemical Considerations
- Solubility : The 2,4-dimethoxy groups in the target compound may increase aqueous solubility compared to halogenated analogues (e.g., 4-chlorophenyl in KuSaSch105), though this could reduce membrane permeability .
- Molecular Weight : The target compound (~452 g/mol) and STL006038 (405.4 g/mol) fall within acceptable ranges for drug-likeness, while smaller derivatives like the 4-fluorophenyl analogue (341.4 g/mol) may exhibit better bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
